Butylcyclopentane
Description
Properties
IUPAC Name |
butylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-2-3-6-9-7-4-5-8-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGHKONXGGSVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174351 | |
| Record name | Butylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-95-1 | |
| Record name | Butylcyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylcyclopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylcyclopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74179 | |
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| Record name | Butylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00174351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylcyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BUTYLCYCLOPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E6J1J5JP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Friedel–Crafts Alkylation : Cyclopentane reacts with butyl chloride (C₄H₉Cl) in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds via carbocation formation, followed by electrophilic attack on the cyclopentane ring.
-
Base-Mediated Alkylation : Sodium hydride (NaH) deprotonates cyclopentane, generating a cyclopentyl anion that reacts with butyl iodide (C₄H₉I).
Key Parameters
| Parameter | Friedel–Crafts | Base-Mediated |
|---|---|---|
| Temperature (°C) | 80–100 | 25–40 |
| Yield (%) | 45–60 | 30–50 |
| Selectivity | Low | Moderate |
Challenges : Competitive oligomerization of butyl halides and over-alkylation of the product reduce yields. Steric hindrance from the bulky cyclopentane ring further complicates the reaction.
Grignard Reaction with Cyclopentanone Derivatives
The Grignard reaction offers a stereocontrolled pathway to this compound via ketone intermediates. This method is exemplified by the synthesis of 2-*-butylcyclopentanone, a precursor to this compound.
Synthetic Pathway
-
Formation of Cyclopentanone Derivative : 2-iso-Propylidenecyclopentanone reacts with methylmagnesium iodide (CH₃MgI) in an anomalous Grignard reaction to yield 2-*-butylcyclopentanone.
-
Reduction : Lithium aluminium hydride (LiAlH₄) reduces the ketone to 2-*-butylcyclopentanol, which is subsequently dehydrated and hydrogenated to this compound.
Optimization Data
-
Grignard Reaction Yield : 54% for cis-2-*-butylcyclopentanol.
-
Dehydration Efficiency : >90% conversion to butylcyclopentene under acidic conditions.
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) achieves quantitative conversion to this compound.
Advantages : High stereochemical fidelity and scalability. Limitations : Multi-step synthesis increases time and cost.
Hydrogenation of Butylcyclopentene
Butylcyclopentene, an unsaturated intermediate, undergoes catalytic hydrogenation to yield this compound. This method is integral to multi-step syntheses involving cyclopentene precursors.
Case Study: Synthesis from 4-*-Butylcyclopentene
-
Olefin Preparation : 4--butylcyclopentene is synthesized via decarboxylation of 4--butylcyclopentene-1,2-dicarboxylic acid using lead tetraacetate.
-
Hydrogenation : The olefin is hydrogenated over palladium-on-carbon (Pd/C) at ambient temperature.
Performance Metrics
| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | 1 | 25 | 98 |
| PtO₂ | 1 | 25 | 95 |
Note : Pd/C exhibits superior activity due to its higher surface area and stability.
Decarboxylation of Dicarboxylic Acids
Decarboxylation of cyclopentane-derived dicarboxylic acids provides an alternative route to this compound. This method leverages lead tetraacetate-mediated elimination to generate olefins, which are subsequently hydrogenated.
Chemical Reactions Analysis
Thermal Decomposition and Stability
Butylcyclopentane exhibits thermal stability up to 200°C but undergoes decomposition at higher temperatures (200–250°C), producing alkenes and lighter hydrocarbons via β-hydride elimination or radical pathways.
| Decomposition Pathway | Conditions | Products |
|---|---|---|
| Thermal cracking | 200–250°C, inert atmosphere | 1-Butene, cyclopentane, methane |
| Radical chain reactions | High-temperature pyrolysis | Alkyl radicals, ethylene |
This behavior aligns with studies on similar cyclopentane derivatives, where ring strain and substituent effects influence reactivity .
Reactivity in Organometallic Systems
This compound serves as a ligand in yttrium-based organometallic complexes, such as tris(n-butylcyclopentadienyl)yttrium(III) . Key reactions include:
Ligand Substitution
-
Reaction with Lewis bases :
(L = THF, amines, or phosphines).
Reductive Elimination
In catalytic cycles, this compound ligands facilitate C–C bond formation. For example, palladium-catalyzed cross-coupling reactions produce substituted cyclopentanes .
Catalytic Oligomerization and Cyclization
This compound forms via chromium-catalyzed ethylene oligomerization. Computational studies reveal two dominant pathways :
Mechanistic Pathways
| Pathway | Energy Barrier (kcal·mol⁻¹) | Key Intermediate |
|---|---|---|
| β-Hydride transfer to ethylene | 8.1 | Chromacyclopentane (7 ) |
| Back-biting insertion | 7.9 | Chromacycloheptane (8 ) |
-
β-Hydride transfer dominates under kinetic control, producing linear alkenes (e.g., 1-hexene).
-
Back-biting insertion forms cyclic products (e.g., methylcyclopentane) via a lower-energy transition state (TS7-8 ) .
Comparative Reaction Energetics
Free-energy profiles for this compound-involving processes highlight kinetic vs. thermodynamic control:
| Process | ΔG‡ (kcal·mol⁻¹) | Dominant Product |
|---|---|---|
| Ethylene insertion | 8.1 | Chromacycloheptane (8 ) |
| β-H transfer to metal | 10.2 | 1-Butene |
| Reductive elimination | 12.5 | Cyclohexane (minor) |
Data from chromium-catalyzed systems show that ethylene concentration critically influences selectivity .
Challenges and Limitations
Scientific Research Applications
Chemical Synthesis
Solvent and Intermediate:
Butylcyclopentane is primarily utilized as a solvent and an intermediate in organic synthesis. Its non-polar characteristics make it suitable for reactions requiring a non-polar environment, facilitating various chemical transformations .
Synthetic Routes:
- Alkylation of Cyclopentane: BCP can be synthesized by alkylating cyclopentane with butyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
- Hydrogenation of Butylcyclopentene: Another method involves the catalytic hydrogenation of butylcyclopentene using palladium on carbon under controlled conditions, yielding high purity.
Biological Applications
Lipid Metabolism Studies:
Research has indicated that this compound may influence lipid metabolism, making it a subject of interest in biological studies. Investigations into its effects on biological systems are ongoing, particularly regarding its potential therapeutic applications.
Medicinal Chemistry:
Though not currently used as a drug, BCP's derivatives are being explored for their medicinal properties. For instance, certain derivatives have shown promise in developing pharmaceuticals due to their ability to undergo various chemical transformations.
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is employed in producing specialty chemicals. It serves as a precursor for synthesizing various compounds, including lubricants and fuels .
Polymer Manufacturing:
BCP is also utilized in preparing advanced materials and polymers with specific properties. Its unique structure allows for the modification of polymer characteristics, enhancing their performance in various applications.
Case Studies and Research Findings
Case Study on Reactivity:
Research comparing substituted cyclopentanes revealed that the butyl group significantly influences site-selectivity during C-H bond oxidation reactions. The presence of the butyl substituent shifts selectivity from the C-1 position to C-3 and C-4 positions, demonstrating its impact on reactivity patterns.
Biological Activity Assessment:
A study evaluated the antibacterial and insecticidal properties of brominated derivatives of this compound. The results indicated that these compounds could effectively disrupt cell wall synthesis in bacteria and exhibit neurotoxic effects on pests, supporting their potential use in agricultural applications.
Mechanism of Action
The mechanism of action of butylcyclopentane is primarily related to its chemical reactivity. In oxidation reactions, it acts as a substrate that is converted to butylcyclopentanone. In reduction reactions, it is reduced to butylcyclopentanol. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Physical Properties
Butylcyclopentane shares structural similarities with other cycloalkanes, such as cyclopentane , methylcyclopentane , and butylcyclohexane . The table below highlights critical differences in physical properties:
Key Observations :
- The butyl substituent increases boiling points compared to unsubstituted cyclopentane due to enhanced van der Waals interactions.
- Cyclohexane derivatives (e.g., butylcyclohexane) exhibit higher boiling points than cyclopentane analogues, attributed to the larger ring size and increased surface area .
Thermodynamic Properties
Thermodynamic parameters such as heat of vaporization (ΔHv) and specific heat capacity (Cp) vary significantly among analogues:
| Compound | ΔHv (kJ/mol) | Cp (J/mol·K) | Vapor Pressure (kPa at 25°C) | |
|---|---|---|---|---|
| This compound | 45.9 | 11.3 | 0.12 (predicted) | |
| Cyclopentane | 27.2 | 8.7 | 53.0 | |
| Butylcyclohexane | 49.4 | 14.16 | 0.08 (experimental) |
Key Observations :
- This compound has a lower heat of vaporization than butylcyclohexane, reflecting weaker intermolecular forces in the smaller cyclopentane ring .
- Vapor pressure data from Mokbel et al. (1995) suggest that this compound exhibits lower volatility than cyclopentane but higher than butylcyclohexane due to molecular weight and branching effects .
Chemical Stability and Reactivity
- Ring Strain : Cyclopentane derivatives experience angle strain (internal angles ~108° vs. ideal 109.5° for sp³ carbons), which is partially alleviated by pseudorotation (conformational flexibility) . This contrasts with the more rigid chair conformation of cyclohexane derivatives.
- Thermal Stability : this compound’s autoignition temperature is 480°C (250°C in some reports), lower than butylcyclohexane (500°C), indicating higher flammability .
Biological Activity
Butylcyclopentane (BCP), a cycloalkane derivative, has garnered attention in various fields of research due to its unique structural and chemical properties. This article delves into the biological activity of BCP, examining its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a cyclopentane ring substituted with a butyl group. This configuration not only affects its physical properties but also influences its reactivity and biological interactions.
BCP's biological activity is primarily linked to its reactivity in oxidation and reduction reactions:
- Oxidation : BCP can be oxidized to form butylcyclopentanone, which may interact with biological systems, potentially influencing lipid metabolism.
- Reduction : It can also be reduced to butylcyclopentanol, altering its functional properties and interactions within biological contexts.
Biological Activity Overview
The biological activities of BCP can be categorized into several key areas:
- Lipid Metabolism : Research indicates that BCP may play a role in lipid metabolism, although specific pathways and effects require further exploration.
- Anticancer Potential : Analogues of BCP are being investigated for their therapeutic potential in cancer treatment. For instance, structural modifications of cyclopentane derivatives have shown promise in inhibiting oncogenic functions in various cancer models .
Comparative Studies
Comparative studies highlight the unique biological activity of BCP relative to other cycloalkanes:
| Compound | Key Characteristics | Biological Activity |
|---|---|---|
| Cyclopentane | Simple five-membered ring without substituents | Limited bioactivity |
| Methylcyclopentane | Cyclopentane with a methyl group | Slightly enhanced activity compared to cyclopentane |
| This compound | Cyclopentane with a butyl group | Increased reactivity and potential lipid metabolism effects |
Case Studies and Research Findings
-
Study on Lipid Interaction :
A study explored the interaction of BCP with lipid membranes, suggesting that its presence could alter membrane fluidity and permeability, potentially impacting cellular processes involved in metabolism . -
Anticancer Activity :
In drug discovery contexts, this compound derivatives have been synthesized and tested for their ability to inhibit specific enzymes involved in cancer progression. For example, modifications leading to increased hydrophobicity have shown improved binding affinities to target proteins associated with tumor growth . -
Reactivity Profiles :
Research comparing the reactivity of various substituted cyclopentanes revealed that the butyl group significantly influences site-selectivity during C-H bond oxidation reactions. This suggests that BCP may exhibit unique metabolic pathways compared to simpler analogues .
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing butylcyclopentane in laboratory settings?
- Methodological Answer : Synthesis typically involves catalytic alkylation of cyclopentane with butyl halides under controlled conditions (e.g., using AlCl₃ as a catalyst). Characterization requires a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via chemical shifts (e.g., distinguishing cyclopentane ring protons from butyl chain protons) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and identify byproducts .
- Density and Refractive Index Measurements : For preliminary physical property validation .
Experimental details must be rigorously documented to ensure reproducibility, including catalyst ratios, reaction temperatures, and purification steps .
Q. How are thermodynamic properties like vapor pressure and phase behavior of this compound experimentally determined?
- Methodological Answer : Vapor pressure measurements at low pressures (e.g., down to 0.5 Pa) can be performed using static or dynamic methods, such as the ebulliometric technique. Key studies by Mokbel et al. (1995) correlate experimental vapor pressure data with equations of state (e.g., Antoine equation), validated across temperature ranges of 193–298 K . Phase behavior analysis often employs high-pressure viscometers or PVT cells to study liquid-vapor equilibria under varying pressures (up to 104 MPa) .
Q. What spectroscopic techniques are most effective for distinguishing structural isomers of this compound?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Identifies functional groups via absorption bands (e.g., C-H stretching in cyclopentane rings vs. butyl chains).
- ¹³C NMR : Resolves branching differences in butyl substituents (e.g., n-butyl vs. tert-butyl isomers) through distinct carbon environments .
- Raman Spectroscopy : Detects subtle conformational changes in the cyclopentane ring (e.g., pseudorotation effects) .
Advanced Research Questions
Q. How can contradictions between experimental and computational predictions of this compound’s thermodynamic properties be resolved?
- Methodological Answer : Discrepancies often arise from oversimplified force fields in molecular dynamics (MD) simulations or incomplete experimental datasets. To address this:
- Refine Computational Models : Incorporate polarizable force fields or ab initio calculations (e.g., DFT) to better capture dispersion forces in alkylated cycloalkanes .
- Expand Experimental Data : Replicate measurements under extreme conditions (e.g., cryogenic temperatures or supercritical phases) to validate model accuracy .
- Statistical Analysis : Use tools like the Akaike Information Criterion (AIC) to compare the predictive power of competing equations of state .
Q. What strategies are recommended for designing a study on the environmental degradation pathways of this compound?
- Methodological Answer :
- Controlled Photolysis Experiments : Expose this compound to UV light in environmental chambers, monitoring degradation products via GC-MS or HPLC .
- Microbial Degradation Assays : Use soil or aquatic microbial consortia to track metabolite formation (e.g., cyclopentanol derivatives) under aerobic/anaerobic conditions.
- Kinetic Modeling : Apply pseudo-first-order rate equations to quantify half-lives and identify rate-limiting steps .
Q. How can advanced computational methods elucidate the conformational dynamics of this compound in solution?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., in n-hexane or water) to study ring puckering and butyl chain flexibility.
- Quantum Mechanical Calculations : Use density functional theory (DFT) to map energy barriers for pseudorotation in the cyclopentane ring .
- Cross-Validation with Experimental Data : Compare computed dipole moments or rotational constants with microwave spectroscopy results .
Data Contradiction and Analysis
Q. How should researchers address inconsistencies in reported vapor pressure values for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from multiple studies (e.g., Mokbel et al. (1995) vs. Garcia Baonza et al. (1992)) and assess systematic errors (e.g., calibration drift) .
- Uncertainty Quantification : Apply Monte Carlo methods to propagate measurement uncertainties into final results .
- Replicate Key Experiments : Use modern instrumentation (e.g., static vapor pressure apparatus with digital pressure sensors) to verify historical data .
Methodological Tables
Table 1 : Thermodynamic Properties of this compound (Selected Data)
| Property | Experimental Value | Method Used | Source |
|---|---|---|---|
| Vapor Pressure (25°C) | 0.5–1.2 kPa | Ebulliometry | |
| Density (298 K) | 0.81 g/cm³ | High-pressure PVT cell | |
| Enthalpy of Vaporization | 38.5 kJ/mol | Clausius-Clapeyron equation |
Q. Guidelines for Researchers :
- Literature Gaps : Prioritize studies that resolve conflicting data or explore underexamined properties (e.g., interfacial tension in multiphase systems).
- Ethical Reporting : Disclose measurement uncertainties and avoid overgeneralizing findings (e.g., "pseudorotation is universal in all alkylcyclopentanes") .
- Reproducibility : Adhere to journal guidelines (e.g., Beilstein J. Org. Chem.) for detailed experimental protocols and data archiving .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
